molecular formula C9H20O2 B1585472 Isodecanol CAS No. 68526-85-2

Isodecanol

Cat. No.: B1585472
CAS No.: 68526-85-2
M. Wt: 160.25 g/mol
InChI Key: WBSRHBNFOLDTGU-UHFFFAOYSA-N
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Description

Isodecanol, also known as isodecyl alcohol, is a mixture of isomers of decanol. It is a slightly viscous fatty alcohol with the empirical formula C10H22O. The compound is practically insoluble in water but soluble in ether and ethanol . This compound is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecanol can be synthesized through the hydroformylation of nonenes, followed by hydrogenation. The hydroformylation process involves the reaction of nonenes with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form aldehydes. These aldehydes are then hydrogenated to produce this compound .

Industrial Production Methods: Industrially, this compound is produced using the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method is widely used due to its efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form isodecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: this compound can be reduced to form isodecane using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfuric acid as a catalyst.

Major Products Formed:

Scientific Research Applications

Isodecanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Decanol
  • 1-Dodecanol
  • 1-Octanol

Isodecanol’s versatility and unique properties make it an important compound in various scientific and industrial applications.

Properties

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Isodecanol
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Color/Form

Colorless liquid

CAS No.

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isodecanol
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Isodecanol
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Customer
Q & A

Q1: What is the primary application of isodecanol discussed in these research papers?

A1: this compound is primarily discussed as a modifier in solvent extraction processes. [, , , , , , , , , , , ] It improves the physical properties of the organic phase, enhancing the extraction efficiency of target metals.

Q2: How does this compound function as a modifier in solvent extraction?

A2: this compound modifies the polarity and viscosity of the organic phase, preventing third-phase formation and improving the solubility of extracted metal complexes. [, , , , , , ] This leads to better phase separation, faster extraction kinetics, and higher metal loading capacities.

Q3: Can you give specific examples of this compound's role in metal extraction?

A3: Certainly. This compound has proven effective in extracting:* Boron: from salt lake brines with high magnesium content using this compound and aliphatic alcohols. []* Zinc: from pickling baths using Amberlite LA-2 (n-lauryl-trialkylmethylamine) dissolved in Shellsol K, a naphthenic solvent, with this compound as a modifier. []* Chromium: from aqueous solutions using a cationic extractant (DEHPA) in kerosene with this compound as a modifier. []* Gold: from pregnant thiourea leaching solutions using Di-(2-ethylhexyl)phosphoric acid (D2EHPA) with this compound. [, ]* Uranium: from alkaline carbonate leach solutions using Aliquat 336 in Shellsol D70 with this compound, achieving separation from vanadium. []* Cobalt: from chloride media using various diamine and monoamine extractants dissolved in a 5% this compound-benzene mixture. [] * Tantalum and Niobium: from treated sulfate liquor. []

Q4: Are there alternative modifiers to this compound in solvent extraction?

A4: Yes, other modifiers like tributyl phosphate (TBP), di(n-hexyl)octanamide (DHOA), n-decanol, and other long-chain alcohols can be used. [, , , , , ] The choice depends on the specific extraction system and the desired properties of the organic phase.

Q5: What is the impact of this compound concentration on extraction efficiency?

A5: The optimal this compound concentration varies depending on the system. For instance, in chromium extraction, a minimum of 15% v/v this compound was necessary to prevent third-phase formation during stripping. [] In uranium extraction, 3% (w/v) this compound effectively eliminated third-phase formation. []

Q6: What are the advantages of using this compound over other modifiers?

A6: this compound offers several advantages:* Moderate Viscosity: Improves phase separation compared to more viscous modifiers. []* Low Water Solubility: Minimizes extractant loss and contamination of the aqueous phase. []* High Extraction Efficiency: Often results in higher metal loading and better selectivity. [, ]* Wide Availability: A commercially available chemical, making it readily accessible.

Q7: Besides solvent extraction, what other applications of this compound are mentioned in the research?

A7: this compound is also used in the synthesis of:* This compound Polyoxyalkylene Ether Phosphoric Ester: This compound and its potassium salt have super antistatic properties and high lubricity. []* Sebacic Complex Esters: These esters, synthesized using this compound and other alcohols, have potential applications as synthetic lubricants with beneficial tribological properties. [, ]

Q8: Is there any information about the environmental impact of this compound?

A9: While specific ecotoxicological data on this compound is limited in the provided research, the use of aliphatic diluents like kerosene, often in conjunction with this compound, raises concerns about their potential environmental impact. [] Therefore, exploring alternative, more environmentally friendly diluents and modifiers is crucial for sustainable solvent extraction processes.

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